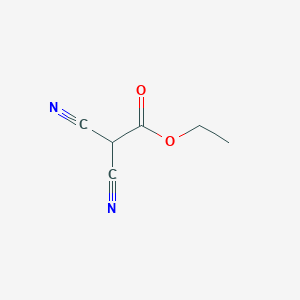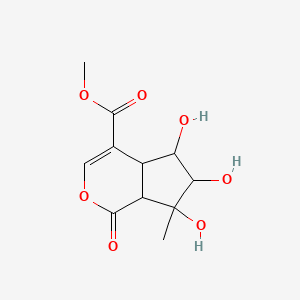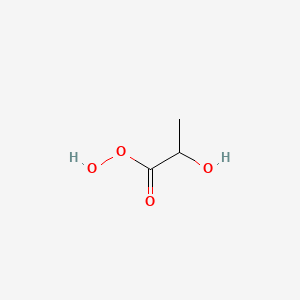
12-Hydroxydodec-9-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Hydroxydodec-9-enoic acid is a hydroxy fatty acid with the molecular formula C12H22O3. It is characterized by the presence of a hydroxyl group (-OH) at the 12th carbon and a double bond between the 9th and 10th carbons.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxydodec-9-enoic acid can be achieved through various methods. One common approach involves the partial ozonolysis of acetyl derivatives of alk-1-en-4-ynes, followed by cyclization . Another method includes the biotransformation of oleic acid using enzymes such as Baeyer-Villiger monooxygenases (BVMOs), which catalyze the oxidative cleavage of long-chain aliphatic ketones .
Industrial Production Methods: Industrial production of this compound often involves biocatalysis using whole-cell systems. For instance, the biotransformation of linoleic acid into hydroxy fatty acids and carboxylic acids using linoleate double bond hydratases has been explored . These methods are advantageous due to their specificity and efficiency in producing the desired hydroxy fatty acids.
Analyse Des Réactions Chimiques
Types of Reactions: 12-Hydroxydodec-9-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group and the double bond makes it a versatile compound for different chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the double bond or the carbonyl group formed after oxidation.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Major Products Formed: The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
12-Hydroxydodec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in biological processes, including its involvement in the metabolism of fatty acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders.
Industry: It is used in the production of biodegradable polymers, surfactants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 12-Hydroxydodec-9-enoic acid involves its interaction with various molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in fatty acid metabolism, leading to the production of bioactive metabolites. These metabolites can then participate in signaling pathways, influencing various physiological processes .
Similar Compounds:
12-Hydroxy-9-octadecenoic acid:
10-Undecenoic acid: This compound has a similar unsaturated structure but lacks the hydroxyl group at the 12th carbon.
Uniqueness: this compound is unique due to its specific combination of a hydroxyl group and a double bond within a 12-carbon chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
12-hydroxydodec-9-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h5,7,13H,1-4,6,8-11H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMQDOYIFAMZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CCCO)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705796 |
Source


|
| Record name | 12-Hydroxydodec-9-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79894-09-0 |
Source


|
| Record name | 12-Hydroxydodec-9-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Cyclohexanone, 2-[(trimethylsilyl)methyl]-](/img/structure/B14435062.png)


![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)



